N-(2-methoxyphenyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent like ethanol.
Major Products Formed:
Oxidation: Formation of 2-hydroxyphenyl-2,4-dimethylbenzamide.
Reduction: Formation of N-(2-methoxyphenyl)-2,4-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)-2,4-dimethylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties, including its ability to modulate specific biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals, dyes, and polymers. Its unique chemical structure allows for the creation of products with specific properties and functionalities.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups in the compound’s structure can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2,4-dimethylbenzylamine: A reduction product of N-(2-methoxyphenyl)-2,4-dimethylbenzamide.
2-hydroxyphenyl-2,4-dimethylbenzamide: An oxidation product of this compound.
N-(2-methoxyphenyl)-2,4-dimethylbenzoic acid: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups in its structure. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-9-13(12(2)10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBZNCGSOSRISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359236 |
Source
|
Record name | STK281727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676155-08-1 |
Source
|
Record name | STK281727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.